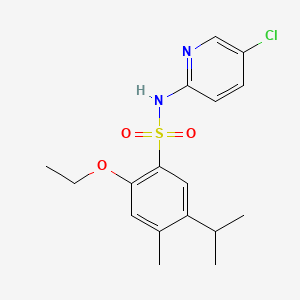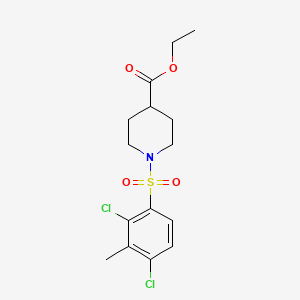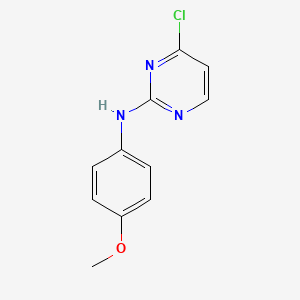amine CAS No. 1206109-61-6](/img/structure/B603105.png)
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps. One common method includes the introduction of a sulfonamide group to a brominated benzene derivative. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Addition of an ethoxy group to the benzene ring.
Sulfonamidation: Introduction of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfonic acids.
Scientific Research Applications
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Medicinal Chemistry: Used in the development of new antibiotics and other therapeutic agents.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby preventing bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-ethoxybenzene-1-sulfonamide
- 3-ethoxy-N-(2-hydroxypropyl)benzene-1-sulfonamide
- 4-bromo-N-(2-hydroxypropyl)benzene-1-sulfonamide
Uniqueness
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where other similar compounds may not be as effective.
Properties
CAS No. |
1206109-61-6 |
|---|---|
Molecular Formula |
C11H16BrNO4S |
Molecular Weight |
338.22g/mol |
IUPAC Name |
4-bromo-3-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO4S/c1-3-17-11-6-9(4-5-10(11)12)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3 |
InChI Key |
ZETYOCXWOKULGK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)

![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)
amine](/img/structure/B603030.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B603034.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
amine](/img/structure/B603041.png)

